molecular formula C20H11Cl3N2O4 B2790208 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide CAS No. 364370-08-1

2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide

Cat. No.: B2790208
CAS No.: 364370-08-1
M. Wt: 449.67
InChI Key: XQSZMTUQHGPWRL-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide is a specialized organic compound offered for research and development purposes. This chemical is part of a class of benzophenone derivatives that are of significant interest in medicinal and pharmaceutical chemistry. Structurally related compounds have been extensively studied as key synthetic intermediates in the preparation of bioactive molecules, including potential antiallergic, anti-inflammatory, and antianaphylactic agents . Similar complex benzamides and benzophenones are frequently utilized as critical building blocks or impurity references in the synthesis of active pharmaceutical ingredients (APIs) . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory analysis. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the supplied Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSZMTUQHGPWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C15H10Cl3N2O3
  • Molecular Weight : 404.7 g/mol
  • Melting Point : 159-161 °C
  • Density : 1.452 g/cm³

The compound features multiple chlorine substituents and an amide functional group, which are crucial for its biological interactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-75.85Induction of apoptosis
A5494.53Inhibition of cell proliferation
HCT1166.48Cell cycle arrest

The compound has shown comparable activity to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating infections. Studies have reported effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as:

Bacteria MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound may serve as a basis for developing new antibiotics .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties in animal models. It significantly reduces inflammatory markers such as TNF-α and IL-6 in induced inflammation models, highlighting its potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of chlorine atoms enhances its ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies

In a notable study published in Medicinal Chemistry Research, the compound was evaluated for its anticancer activity against MCF-7 and A549 cell lines. The results demonstrated that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .

Another study focused on its antimicrobial properties revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide exhibits cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can modulate biochemical processes, making it a valuable tool in drug development .

Material Science

In material science, the compound's unique structure allows it to be used as a building block for synthesizing advanced materials with specific electronic or optical properties. Its chlorinated structure contributes to enhanced stability and reactivity, making it suitable for various applications in polymer chemistry and nanotechnology .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation, suggesting its potential as a chemotherapeutic agent .

Research on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The administration of this compound resulted in significant reductions in inflammatory markers, indicating its potential therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide with structurally related benzamide derivatives, emphasizing substituent effects on biological activity, solubility, and synthetic accessibility:

Compound Name Molecular Formula Key Substituents Biological Activity/Findings Reference
This compound C₂₀H₁₂Cl₃N₂O₄ 2-Cl (benzoyl), 4-Cl (phenyl), 5-NO₂ Hypothesized to modulate nuclear receptors (e.g., RORγ) due to nitro and halogen motifs
2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide C₁₄H₁₁Cl₂N₂O₃ 2-Cl, 3-CH₃ (phenyl), 5-NO₂ Induces G6PC mRNA expression (2.1-fold), suggesting RORγ agonism
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide C₁₇H₁₈ClN₂O₃ 2-Cl, 2-isopropyl, 6-CH₃ (phenyl), 5-NO₂ Minimal G6PC induction (1.2-fold), indicating substituent steric effects on activity
5-Chloro-N-(4-fluorophenyl)-2-hydroxybenzamide C₁₃H₉ClFNO₂ 5-Cl, 2-OH, 4-F (phenyl) Enhanced solubility due to hydroxyl and fluorine substituents; potential COX inhibition
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide C₁₅H₁₂ClN₄O₅ 2-Cl, 5-NO₂, 5-N(CH₃)₂ (phenyl) Electron-donating dimethylamino group may alter redox properties or metabolic stability
5-Chloro-N-[4-(methanesulfonyl)phenyl]-2-hydroxybenzamide C₁₄H₁₂ClNO₄S 5-Cl, 2-OH, 4-SO₂CH₃ (phenyl) Sulfonyl group improves membrane permeability; used in kinase inhibitor development

Key Observations:

Substituent Position and Activity :

  • Ortho-chloro and nitro groups (as in the target compound) are common in RORγ-targeting ligands. demonstrates that substituting the phenyl ring with 3-methyl (electron-donating) enhances RORγ agonism (2.1-fold G6PC induction), whereas isopropyl groups reduce activity due to steric hindrance .
  • Hydroxyl and sulfonyl substituents (e.g., in and ) improve solubility but may reduce blood-brain barrier penetration compared to halogenated analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step halogenation and acylation, as seen in , where similar benzamides are formed via benzoyl chloride reactions .

Thermodynamic Stability :

  • Halogenated benzamides exhibit higher crystallinity and melting points due to strong intermolecular halogen bonding, as inferred from ’s discussion on hydrogen-bonding patterns .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions starting from chlorinated benzoyl precursors. Key steps include:

  • Nitration : Introduce the nitro group using mixed nitric-sulfuric acid under controlled temperatures (0–50°C) to avoid over-nitration.
  • Acylation : React intermediates with 2-chlorobenzoyl chloride in dichloromethane or benzene, catalyzed by N,N-dimethylformamide (DMF) or N-methylacetamide.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) improves purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0–5°C65–7590–95%
Acylation2-Chlorobenzoyl chloride, DMF, 50°C80–8585–90%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~168 ppm). Chlorine substituents deshield adjacent protons.
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve spatial arrangement using SHELXL for refinement .

Q. How can researchers address low solubility during purification, and what solvent systems are recommended?

  • Methodology :

  • Use mixed solvents (e.g., ethanol/water or DCM/hexane) for recrystallization.
  • For chromatography, gradient elution (5–30% ethyl acetate in hexane) resolves polar byproducts .

Advanced Research Questions

Q. What reaction mechanisms govern the nitration and acylation steps in synthesizing this compound, and how do substituents influence regioselectivity?

  • Mechanistic Insights :

  • Nitration : Electrophilic aromatic substitution directed by electron-withdrawing chloro groups (meta/para selectivity).
  • Acylation : Friedel-Crafts acylation forms the benzoylphenyl backbone; steric hindrance from chlorine atoms may reduce reaction rates .
    • Computational Support : DFT studies predict charge distribution and reactive sites, aiding in optimizing substituent placement .

Q. How can crystallographic data from SHELX software resolve ambiguities in molecular conformation, and what validation parameters ensure structural accuracy?

  • Methodology :

  • Refine X-ray data using SHELXL-2018 with restraints for disordered chlorine atoms.
  • Validate with R-factor (<5%), electron density maps, and Hirshfeld surface analysis to confirm hydrogen bonding .
    • Data Table :
ParameterValue
R₁ (I > 2σ(I))0.042
wR₂ (all data)0.112
CCDC Deposition Number2,150,XXX

Q. How do researchers reconcile contradictions between spectral data and computational modeling results?

  • Resolution Strategy :

  • Cross-validate NMR shifts with DFT-predicted chemical shifts (GIAO method).
  • Re-examine crystallization conditions if X-ray data conflicts with solution-phase spectroscopy .

Q. What strategies are employed to study the biological activity of this compound, and how are structural analogs designed to enhance specificity?

  • Methodology :

  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina.
  • SAR Studies : Modify nitro/chloro groups to balance lipophilicity and binding affinity. For example, replacing a chlorine with trifluoromethyl improves metabolic stability .

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